3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride
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Overview
Description
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, known for its rigid and compact three-dimensional framework, which makes it an interesting subject in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of Functional Groups: Amino and carboxamide groups are introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and batch processing, to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules due to its rigid structure.
Biology: Investigated for its potential as a bioisostere, which can mimic the biological activity of other molecules.
Medicine: Explored for its potential therapeutic properties, including as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar core structure with a carboxylic acid group instead of an amide.
Uniqueness
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure also provides a unique spatial arrangement that can be advantageous in drug design and materials science .
Properties
CAS No. |
2742653-23-0 |
---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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